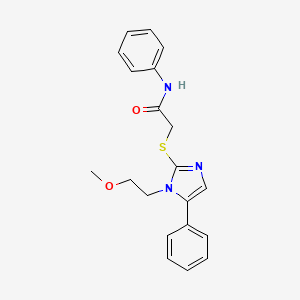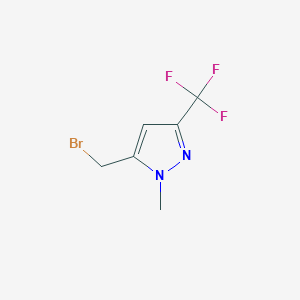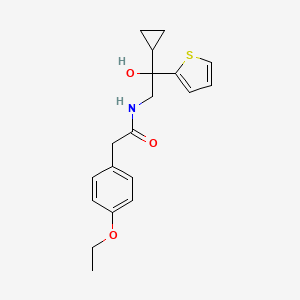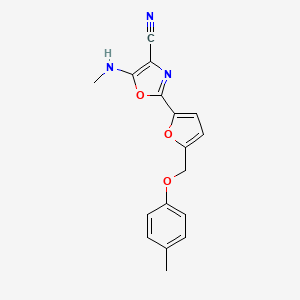![molecular formula C10H7NO2S B2955522 2-[(E)-2-Nitroethenyl]benzo[b]thiophene CAS No. 1355024-97-3](/img/structure/B2955522.png)
2-[(E)-2-Nitroethenyl]benzo[b]thiophene
Overview
Description
Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . It is used in research as a starting material for the synthesis of larger, usually bioactive structures .
Synthesis Analysis
Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms, fused with a benzene ring .
Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Physical And Chemical Properties Analysis
Benzo[b]thiophene has a molecular weight of 134.20 g·mol−1. It appears as a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C .
Scientific Research Applications
Synthesis and Chemical Reactivity
2-[(E)-2-Nitroethenyl]benzo[b]thiophene derivatives have been extensively studied for their reactivity and use in the synthesis of complex organic molecules. For instance, Michał Nowacki and K. Wojciechowski (2017) demonstrated the synthesis of [1]Benzothieno[2,3-b]quinolines through a transition-metal-free [3+3] annulation process involving nitroarenes and Benzo[b]thiophen-3-ylacetonitrile, showcasing the compound's utility in constructing complex heterocyclic structures (Nowacki & Wojciechowski, 2017).
Molecular Electronics
Research into the electronic properties of benzo[b]thiophene derivatives, such as the study by Chen, Reed, Rawlett, and Tour (1999), highlights the potential of these compounds in molecular electronics. Their work on a molecule containing a nitroamine redox center exhibited significant on-off ratios and negative differential resistance, indicating the feasibility of using such compounds in the development of molecular electronic devices (Chen, Reed, Rawlett, & Tour, 1999).
Luminescence Sensitization
The luminescence properties of thiophenyl-derivatized nitrobenzoato ligands have been investigated for their ability to sensitize Eu(III) and Tb(III) luminescence. Subha Viswanathan and A. Bettencourt-Dias (2006) explored these ligands' capacity to enhance luminescence in lanthanide complexes, suggesting applications in materials science for lighting and displays (Viswanathan & Bettencourt-Dias, 2006).
Organotin Mediated Nitration
The study by Fabien Favresse et al. (2000) on organotin mediated nitration using tetranitromethane or dinitrogen tetroxide with benzo[b]thiophene derivatives, including the nitration of compounds like 2-Trimethylstannylated benzo[b]thiophene, showcases the chemical versatility and reactivity of these compounds in organic synthesis (Favresse et al., 2000).
Asymmetric Synthesis
The asymmetric synthesis of complex organic molecules utilizing benzo[b]thiophene derivatives as intermediates or catalysts has been a topic of interest. T. Okino, Yasutaka Hoashi, T. Furukawa, Xuenong Xu, and Y. Takemoto (2005) synthesized a new class of bifunctional catalysts involving thiourea for the asymmetric Michael reaction, indicating the role of these compounds in facilitating stereoselective chemical transformations (Okino et al., 2005).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that the study and development of benzo[b]thiophene derivatives, including “2-[(E)-2-Nitroethenyl]benzo[b]thiophene”, may be a promising direction for future research.
properties
IUPAC Name |
2-[(E)-2-nitroethenyl]-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUPTMQXBWIESM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(S2)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-Nitroethenyl]benzo[b]thiophene | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2955445.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2955450.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2955451.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2955453.png)
![14-Oxo-3,7,15-triazadispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester](/img/structure/B2955454.png)
![N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2955456.png)
![2-hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one](/img/structure/B2955457.png)

![2-Chloro-5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2955460.png)
